Technical Guide: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Technical Guide: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
CAS Number: 1158749-94-0
This technical guide provides an in-depth overview of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also incorporates information on closely related analogues to illustrate the utility of the 1,8-diazaspiro[4.5]decane scaffold.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.
| Property | Value | Source |
| CAS Number | 1158749-94-0 | BLDpharm[1] |
| Molecular Formula | C₁₃H₂₂N₂O₃ | PubChem[2] |
| Molecular Weight | 254.33 g/mol | PubChem[2] |
| IUPAC Name | tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH) | N/A |
| XLogP3 | 0.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route involves a multi-step sequence beginning with the Strecker synthesis on N-Boc-4-piperidone, followed by nitrile hydrolysis, and subsequent intramolecular amide bond formation to yield the target spiro-lactam.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure adapted from the synthesis of similar spirocyclic structures.
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
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To a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in methanol (200 mL), add ammonium chloride (6.4 g, 120 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add potassium cyanide (7.8 g, 120 mmol) in one portion.
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Seal the reaction vessel and stir at 40°C for 24 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Partition the residue between ethyl acetate (200 mL) and water (100 mL).
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Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the aminonitrile intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-(cyanomethylamino)-4-cyanopiperidine-1-carboxylate
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Dissolve the crude aminonitrile from Step 1 in anhydrous acetonitrile (150 mL).
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Add potassium carbonate (27.6 g, 200 mmol) and ethyl bromoacetate (13.3 mL, 120 mmol).
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Heat the mixture to reflux and stir for 16 hours.
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Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
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Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-alkylated product.
Step 3: Intramolecular Cyclization to tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
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Dissolve the product from Step 2 in a suitable solvent such as ethanol (100 mL).
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Add a base, for example, sodium ethoxide (21% solution in ethanol, 45 mL, 120 mmol).
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Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by TLC or LC-MS.[3] This step is analogous to a Dieckmann condensation, which is a common method for forming five- and six-membered rings.[4][5]
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After completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure and partition the residue between dichloromethane and water.
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Dry the organic layer, concentrate, and purify by chromatography to yield the final product.
Biological Activity and Applications in Drug Discovery
While specific biological data for tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is not extensively published, the core 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern drug discovery. Its rigid, three-dimensional nature provides a unique vector for orienting substituents into protein binding pockets, often leading to improved potency and selectivity.
The table below summarizes the biological activities of various derivatives of the 1,8-diazaspiro[4.5]decane scaffold.
| Compound Class | Target(s) | Therapeutic Area | Key Findings |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | RIPK1 Kinase | Inflammatory Diseases | Identified potent inhibitors of RIPK1, a key mediator of necroptosis. Compound 41 showed an IC₅₀ of 92 nM. |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | TYK2/JAK1 | Inflammatory Bowel Disease | Discovered dual inhibitors with high selectivity over JAK2. Compound 48 had IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1) and showed efficacy in a colitis model. |
| 2,8-diazaspiro[4.5]decane linker | EZH2 (via PROTAC) | Oncology (AML) | The scaffold was used as a rigid linker in a PROTAC to induce degradation of EZH2, showing anti-proliferative activity in acute myeloid leukemia cells. |
| 1,4,8-triazaspiro[4.5]decan-2-one derivatives | mPTP | Ischemia-Reperfusion Injury | Synthesized potent inhibitors of the mitochondrial permeability transition pore, which is implicated in cell death during reperfusion injury. |
Signaling Pathways
Based on the targets of analogous compounds, the 1,8-diazaspiro[4.5]decane scaffold has the potential to modulate key signaling pathways in inflammation and cancer.
RIPK1-Mediated Necroptosis Pathway
Inhibitors based on this scaffold can block the kinase activity of RIPK1, a central node in the necroptosis cell death pathway, which is implicated in various inflammatory conditions.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
TYK2/JAK1 Signaling Pathway
Dual TYK2/JAK1 inhibitors can interfere with cytokine signaling, a cornerstone of autoimmune and inflammatory diseases. This pathway is critical for the differentiation and function of T-helper cells.
Caption: Inhibition of the TYK2/JAK1 signaling cascade.
References
- 1. 1158749-94-0|tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate|BLD Pharm [bldpharm.com]
- 2. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C13H22N2O3 | CID 10015184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
